molecular formula C8H8N6O4 B14323989 1,1'-(Ethane-1,2-diyl)bis(4-nitro-1H-pyrazole) CAS No. 108372-40-3

1,1'-(Ethane-1,2-diyl)bis(4-nitro-1H-pyrazole)

Cat. No.: B14323989
CAS No.: 108372-40-3
M. Wt: 252.19 g/mol
InChI Key: PAGROWVTOJDKHF-UHFFFAOYSA-N
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Description

1,1’-(Ethane-1,2-diyl)bis(4-nitro-1H-pyrazole) is a chemical compound characterized by the presence of two 4-nitro-1H-pyrazole groups connected via an ethane-1,2-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Ethane-1,2-diyl)bis(4-nitro-1H-pyrazole) typically involves the reaction of 4-nitro-1H-pyrazole with ethane-1,2-diyl dichloride under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), and requires the presence of a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at an elevated temperature, usually around 80-100°C, for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification of the product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Ethane-1,2-diyl)bis(4-nitro-1H-pyrazole) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-(Ethane-1,2-diyl)bis(4-nitro-1H-pyrazole) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(4-nitro-1H-pyrazole) involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Ethane-1,2-diyl)bis(4-methyl-1H-pyrazole): Similar structure but with methyl groups instead of nitro groups.

    1,1’-(Ethane-1,2-diyl)bis(4-amino-1H-pyrazole): Similar structure but with amino groups instead of nitro groups.

    1,1’-(Ethane-1,2-diyl)bis(4-chloro-1H-pyrazole): Similar structure but with chloro groups instead of nitro groups

Uniqueness

1,1’-(Ethane-1,2-diyl)bis(4-nitro-1H-pyrazole) is unique due to the presence of nitro groups, which impart distinct chemical and biological properties. The nitro groups can participate in various reactions, making the compound versatile for different applications. Additionally, the compound’s potential biological activities, such as antimicrobial and anticancer properties, further distinguish it from similar compounds .

Properties

CAS No.

108372-40-3

Molecular Formula

C8H8N6O4

Molecular Weight

252.19 g/mol

IUPAC Name

4-nitro-1-[2-(4-nitropyrazol-1-yl)ethyl]pyrazole

InChI

InChI=1S/C8H8N6O4/c15-13(16)7-3-9-11(5-7)1-2-12-6-8(4-10-12)14(17)18/h3-6H,1-2H2

InChI Key

PAGROWVTOJDKHF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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